
cis,trans-Sorbic acid, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis,trans-Sorbic acid, potassium salt: is a salt derivative of sorbic acid, specifically the potassium salt of 2,4-hexadienoic acid. It is commonly used as a preservative in food and other products due to its antimicrobial properties. The compound has the molecular formula C6H7KO2 and a molecular weight of 150.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cis,trans-Sorbic acid, potassium salt typically involves the neutralization of sorbic acid with potassium hydroxide. The reaction can be represented as follows:
C6H8O2 (sorbic acid) + KOH → C6H7KO2 (potassium sorbate) + H2O
This reaction is usually carried out in an aqueous medium at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound involves the same neutralization reaction but is conducted in large reactors. The process includes the following steps:
- Dissolution of sorbic acid in water.
- Addition of potassium hydroxide to the solution.
- Stirring the mixture until the reaction is complete.
- Evaporation of water to obtain the solid potassium salt.
- Crystallization and drying of the final product .
Chemical Reactions Analysis
Types of Reactions: cis,trans-Sorbic acid, potassium salt undergoes various chemical reactions, including:
Oxidation: The double bonds in the sorbic acid moiety are susceptible to oxidation, leading to the formation of aldehydes and ketones.
Reduction: Reduction of the double bonds can yield saturated derivatives.
Substitution: The carboxylate group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of hexadienal and hexadienone.
Reduction: Formation of hexanoic acid derivatives.
Substitution: Formation of esters and amides.
Scientific Research Applications
cis,trans-Sorbic acid, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antimicrobial properties and its effects on microbial growth.
Medicine: Investigated for its potential use as a preservative in pharmaceutical formulations.
Industry: Widely used as a food preservative to inhibit the growth of molds, yeasts, and fungi
Mechanism of Action
The antimicrobial action of cis,trans-Sorbic acid, potassium salt is primarily due to its ability to disrupt microbial cell membranes. The compound interferes with the transport of essential nutrients and ions across the cell membrane, leading to cell death. The double bonds in the sorbic acid moiety are crucial for its activity, as they interact with membrane lipids and proteins .
Comparison with Similar Compounds
Potassium benzoate: Another commonly used food preservative with similar antimicrobial properties.
Sodium sorbate: The sodium salt of sorbic acid, used in similar applications.
Calcium propionate: Used as a preservative in bakery products.
Uniqueness: cis,trans-Sorbic acid, potassium salt is unique due to its specific isomeric form, which provides optimal antimicrobial activity. Its effectiveness at low concentrations and minimal impact on the sensory properties of food make it a preferred preservative in the food industry.
Properties
Molecular Formula |
C6H7KO2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
potassium;(2Z,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/C6H8O2.K/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/q;+1/p-1/b3-2+,5-4-; |
InChI Key |
CHHHXKFHOYLYRE-MYGSIZLJSA-M |
Isomeric SMILES |
C/C=C/C=C\C(=O)[O-].[K+] |
Canonical SMILES |
CC=CC=CC(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




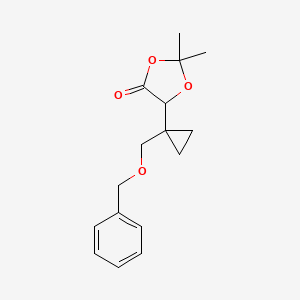
![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine](/img/structure/B13854454.png)
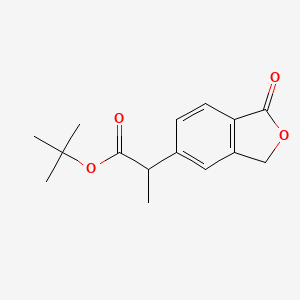
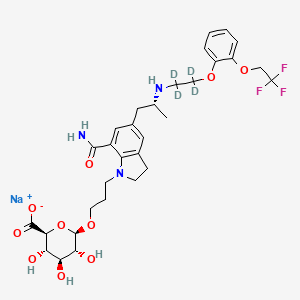
![1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone](/img/structure/B13854472.png)
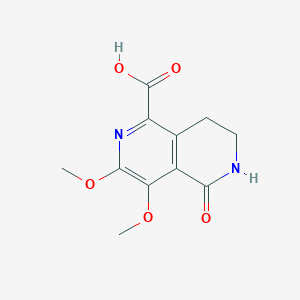
![(4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13854485.png)
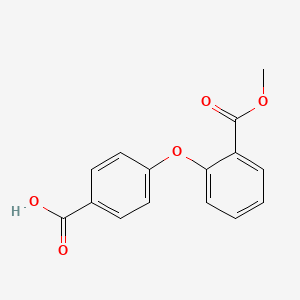
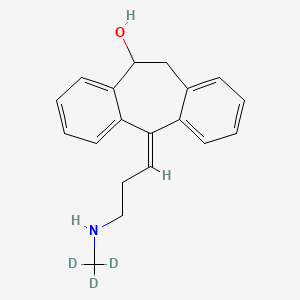
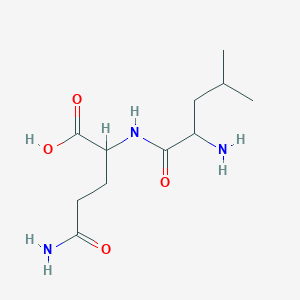

![(R)-1-((5-Methylisoxazol-3-yl)amino)-1-oxopropan-2-yl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazole)-5-sulfonamido)benzoate](/img/structure/B13854500.png)
